molecular formula C15H22N4O2S B6749383 N-[2-[(dimethylamino)methyl]phenyl]-1-propan-2-ylimidazole-4-sulfonamide

N-[2-[(dimethylamino)methyl]phenyl]-1-propan-2-ylimidazole-4-sulfonamide

Cat. No.: B6749383
M. Wt: 322.4 g/mol
InChI Key: MQPJHDBOILOADU-UHFFFAOYSA-N
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Description

N-[2-[(dimethylamino)methyl]phenyl]-1-propan-2-ylimidazole-4-sulfonamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a sulfonamide group attached to an imidazole ring, which is further substituted with a dimethylaminomethyl phenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Properties

IUPAC Name

N-[2-[(dimethylamino)methyl]phenyl]-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-12(2)19-10-15(16-11-19)22(20,21)17-14-8-6-5-7-13(14)9-18(3)4/h5-8,10-12,17H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPJHDBOILOADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NC2=CC=CC=C2CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(dimethylamino)methyl]phenyl]-1-propan-2-ylimidazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.

    Introduction of the sulfonamide group: The imidazole ring is then reacted with chlorosulfonic acid to introduce the sulfonamide group.

    Substitution with dimethylaminomethyl phenyl group: The final step involves the substitution of the sulfonamide group with the dimethylaminomethyl phenyl group using a suitable base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(dimethylamino)methyl]phenyl]-1-propan-2-ylimidazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with simplified structures.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

N-[2-[(dimethylamino)methyl]phenyl]-1-propan-2-ylimidazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-[(dimethylamino)methyl]phenyl]-1-propan-2-ylimidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bedaquiline: A structurally related compound used as an antitubercular agent.

    Dimethylaminomethyl phenyl derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

N-[2-[(dimethylamino)methyl]phenyl]-1-propan-2-ylimidazole-4-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its imidazole-sulfonamide structure differentiates it from other similar compounds, providing unique biological and chemical properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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